N-[2-(2-methylphenyl)-4-oxochromen-6-yl]acetamide
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Overview
Description
N-[2-(2-methylphenyl)-4-oxochromen-6-yl]acetamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-methylphenyl)-4-oxochromen-6-yl]acetamide typically involves the condensation of 2-methylphenol with acetic anhydride in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate chromen-4-one structure, which is then acetylated to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: N-[2-(2-methylphenyl)-4-oxochromen-6-yl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Generation of substituted chromen-4-one derivatives.
Scientific Research Applications
N-[2-(2-methylphenyl)-4-oxochromen-6-yl]acetamide has found applications in various scientific fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical research.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammation.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-(2-methylphenyl)-4-oxochromen-6-yl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-[2-(2-methylphenyl)-4-oxochromen-6-yl]acetamide is structurally similar to other chromen-4-one derivatives, such as flavonoids and coumarins. its unique substitution pattern and functional groups contribute to its distinct chemical and biological properties. Some similar compounds include:
Flavonoids: Known for their antioxidant and anti-inflammatory properties.
Coumarins: Used in various pharmaceutical and industrial applications.
Chromones: Exhibiting diverse biological activities, including antimicrobial and anticancer effects.
Properties
IUPAC Name |
N-[2-(2-methylphenyl)-4-oxochromen-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-5-3-4-6-14(11)18-10-16(21)15-9-13(19-12(2)20)7-8-17(15)22-18/h3-10H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPPGQBBFCQLMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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